
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a heterocyclic organic compound with the CAS Number: 100969-16-2 . It has a molecular weight of 270.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a solid compound . It has a molecular weight of 270.35 . More specific physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique
Antifungal Applications
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” has been found to have broad-spectrum antifungal activity. It has been used as an analogue of commercial succinate dehydrogenase inhibitors (SDHIs), which are one of the fastest-growing fungicide categories for plant protection . In particular, N′-(4-fluorophenyl)picolinohydrazide and N′-(3,4-fluorophenyl)picolinohydrazide showed high activity against twelve fungi .
Plant Protection
The compound has been used in the design of novel fungicides for plant protection. It has shown high activity and broad-spectrum property against phytopathogenic fungi . This makes it a promising alternative for plant protection.
Inhibition of Succinate Dehydrogenase
The compound has shown strong inhibition activity on succinate dehydrogenase (SDH) in Alternaria brassicae . SDH is a key enzyme in the citric acid cycle and the electron transport chain, and its inhibition can lead to the cessation of fungal growth.
Structural Change of Mycelia and Cell Membrane
The compound has been observed to change the structure of mycelia and cell membrane . This could potentially disrupt the normal functioning of the fungi, leading to their death.
Increase of Intracellular Reactive Oxygen Species Level
The compound has been found to increase the intracellular reactive oxygen species level . This could lead to oxidative stress in the fungi, causing damage to their cells.
Increase of Mitochondrial Membrane Potential
The compound has been found to increase the mitochondrial membrane potential . This could disrupt the normal functioning of the mitochondria, leading to cell death.
Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles
“N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide” has been used in the stereoselective four-component synthesis of functionalized 2,3-dihydro-4-nitropyrroles . These heterocycles may have utility in the synthesis of pharmacologically active compounds.
Fungicidal Activity
The compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which have shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . Especially, compound 7b showed high antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis .
Safety and Hazards
Propriétés
IUPAC Name |
N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPFYAFIJQDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)

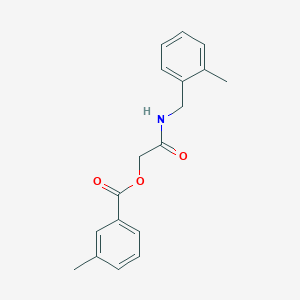
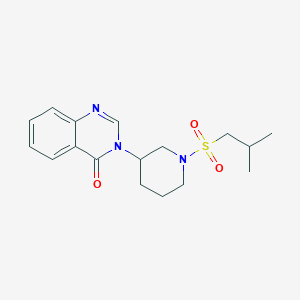
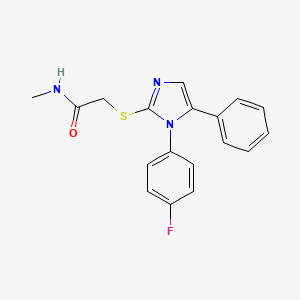
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2802222.png)
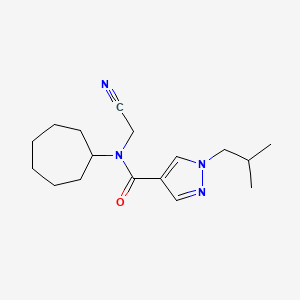
![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

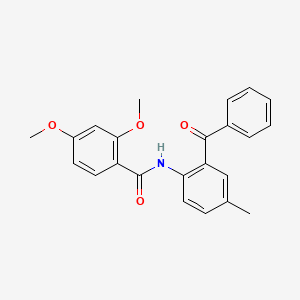
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)